Home > Products > Screening Compounds P108573 > 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one -

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

Catalog Number: EVT-4652561
CAS Number:
Molecular Formula: C21H19N3O2
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4,5-Dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinone

Compound Description: This compound represents a novel class of compounds with positive inotropic, antithrombotic, and vasodilatory activities. It was synthesized as a variation on the imazodan series for potential treatment of congestive heart failure. []

Relevance: This compound shares a core dihydropyridazinone structure with the target compound, 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone. The primary difference lies in the substituent at the 6-position of the pyridazinone ring. While the target compound features a 2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl group, this compound has a (E)-2-[4-(1H-imidazol-1-yl)phenyl]ethenyl substituent. This difference highlights the exploration of various substituents at the 6-position for modulating biological activity within this chemical class. []

4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone (CI-914)

Compound Description: This compound, known as CI-914, acts as a potent positive inotropic agent and serves as a starting point for developing novel cardiovascular drugs. Its positive inotropic effects are attributed to the selective inhibition of cardiac phosphodiesterase fraction III. []

Relevance: Similar to the previous compound, CI-914 shares the core dihydropyridazinone scaffold with 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone. It differs in the substituent at the 6-position, where it features a 4-(1H-imidazol-1-yl)phenyl group. This common structural element, alongside the reported cardiovascular activity, suggests that both compounds might belong to a class of molecules exhibiting similar pharmacological profiles. []

6-(Substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones

Compound Description: This group of compounds, specifically the 1H-imidazol-4-yl regioisomers, demonstrated potent positive inotropic activity and were strong inhibitors of cardiac phosphodiesterase fraction III. []

Relevance: This class of compounds, particularly the 4,5-dihydro-6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (25a) and 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone (28a), are structurally related to 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone by the shared presence of a pyridazinone ring. The variations in substituents on the imidazolyl group and the presence or absence of the 4,5-dihydro ring highlight the exploration of structure-activity relationships within this series. []

6-Aryl-2-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-ones

Compound Description: These novel pyridazinone derivatives were designed and synthesized for their potential antihypertensive activity. []

Relevance: While this class shares the dihydropyridazinone core with 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone, a key difference lies in the presence of a 4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl substituent at the 2-position of the pyridazinone ring in these compounds. This structural variation highlights the exploration of different heterocyclic substituents on the pyridazinone core for developing new antihypertensive agents. []

6-(4-Substituted acetamido-phenyl)-4,5-dihydro-3(2H)-pyridazinones

Compound Description: This series of sixteen compounds was synthesized to investigate their antiplatelet aggregation activity. The compounds were designed by incorporating different piperazine groups at the 4-position of the phenyl ring attached to the 6-position of the dihydropyridazinone core. []

Relevance: These compounds, specifically those with longer carbochains (n = 3, 4) on the piperazine substituent, showed promising antiplatelet aggregation activity. They are structurally related to 2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone through the common dihydropyridazinone ring system and the presence of a phenyl group at the 6-position. This structural similarity, coupled with the observed biological activity, suggests a potential link between these compounds and the target compound in terms of their pharmacological profiles. []

Overview

The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one is a complex organic molecule that belongs to the class of pyridazinones. This compound features a unique combination of isoquinoline and pyridazine moieties, which may contribute to its biological activity and potential applications in medicinal chemistry.

Source

This compound has been synthesized and studied in various research contexts, particularly focusing on its biological significance and potential therapeutic applications. It is often explored in the realm of drug discovery due to its structural complexity and potential pharmacological effects.

Classification
  • Chemical Class: Pyridazinone
  • Substituents: Isoquinoline, phenyl group
  • Functional Groups: Ketone, amine
Synthesis Analysis

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can be approached through several methods, typically involving multi-step reactions that build the desired structure from simpler precursors.

Methods

  1. Starting Materials: The synthesis often begins with commercially available isoquinoline derivatives and pyridazine precursors.
  2. Key Reactions:
    • Condensation Reactions: These are crucial for forming the core pyridazine structure.
    • Cyclization: Involves the formation of the pyridazinone ring through cyclization reactions.
    • Functional Group Modifications: Various functional groups are introduced or modified to achieve the final compound.

Technical Details

The synthetic route may involve techniques such as:

  • Refluxing in organic solvents (e.g., dichloromethane or ethanol).
  • Use of catalysts (e.g., palladium or nickel) to facilitate coupling reactions.
  • Purification methods like recrystallization or chromatography to isolate the final product.
Molecular Structure Analysis

The molecular structure of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one can be analyzed using various spectroscopic techniques.

Structure

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of this compound can be explored through various reactions, particularly those involving nucleophilic substitutions or electrophilic additions.

Reactions

  1. Nucleophilic Attack: The carbonyl group in the pyridazinone can undergo nucleophilic attack by amines or alcohols.
  2. Electrophilic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Technical Details

Reactions are often conducted under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful transformations.

Mechanism of Action

Understanding the mechanism of action for this compound involves exploring its interaction with biological targets.

Process

  1. Target Interaction: The compound may interact with specific receptors or enzymes, influencing biological pathways.
  2. Biological Activity: Potential activities could include modulation of neurotransmitter systems or inhibition of specific enzymes related to disease states.

Data

Experimental studies are necessary to elucidate the exact mechanisms, often involving biochemical assays and cellular models.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one are essential for understanding its behavior in various environments.

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong nucleophiles and electrophiles due to the presence of reactive functional groups.
Applications

The potential applications of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one span various fields:

  1. Medicinal Chemistry: Investigated for its potential as a therapeutic agent against neurological disorders due to its structural similarities with known bioactive compounds.
  2. Drug Development: Explored for its efficacy in preclinical models, potentially leading to new treatments for diseases such as depression or anxiety.
  3. Chemical Biology: Used as a probe in biochemical studies to understand receptor interactions and cellular signaling pathways.

Properties

Product Name

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-phenylpyridazin-3-one

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C21H19N3O2/c25-20-11-10-19(17-7-2-1-3-8-17)22-24(20)15-21(26)23-13-12-16-6-4-5-9-18(16)14-23/h1-11H,12-15H2

InChI Key

QGRNZBACQAOKQI-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.